molecular formula C23H22N4O7S B11117156 N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B11117156
M. Wt: 498.5 g/mol
InChI Key: DXJGDRIFDACFNP-ZVHZXABRSA-N
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Description

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide: is a complex organic compound with a variety of functional groups, including hydroxyl, methoxy, nitro, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the hydrazone: This step involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Sulfonamide formation: The hydrazone intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide derivative.

    Nitration: The final step involves the nitration of the sulfonamide derivative using a nitrating agent such as nitric acid or a mixture of sulfuric and nitric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of other complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with receptors: Modulating receptor activity to produce a physiological response.

    Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group, affecting its reactivity and interactions.

Uniqueness

The presence of multiple functional groups in N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide makes it unique compared to similar compounds

Properties

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H22N4O7S/c1-16-7-12-20(13-21(16)27(30)31)35(32,33)26(18-8-10-19(34-2)11-9-18)15-23(29)25-24-14-17-5-3-4-6-22(17)28/h3-14,28H,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

DXJGDRIFDACFNP-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=C2O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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